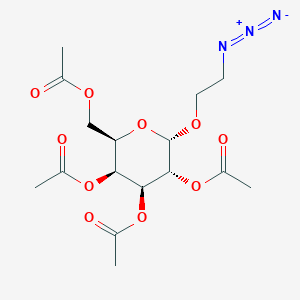

(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside

Description

(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside is a synthetic carbohydrate derivative featuring a galactose core with acetyl protecting groups at the 2, 3, 4, and 6 hydroxyl positions and a 2-azidoethyl group at the anomeric carbon. The α-configuration at the anomeric center distinguishes it from β-anomers, influencing its stereochemical interactions in biological and synthetic contexts. This compound is widely used in click chemistry (CuAAC reactions) for glycoconjugate synthesis, drug delivery systems, and biosensor development due to its azide functionality and stability imparted by acetyl groups .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAXDKFCBLGMIZ-CWVYHPPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside typically involves the glycosylation of 2-azidoethyl 2,3,6-tri-O-benzoyl-4-O-(2,3,6-tri-O-benzoyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside with ethyl 2,3,4,6-tetra-O-benzyl- and ethyl 3-O-acetyl-2,4,6-tri-O-benzyl-1-thio-alpha-D-galactopyranoside in the presence of methyl trifluoromethanesulfonate. This reaction yields trisaccharides with high efficiency.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and controlled reaction conditions to achieve consistent and high-quality yields. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside primarily undergoes click chemistry reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of the compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).

Common Reagents and Conditions:

CuAAC: Copper(I) bromide (CuBr) or copper(I) chloride (CuCl) as the catalyst, with ligands such as tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) species.

SPAAC: No additional reagents are required, as the reaction proceeds spontaneously under physiological conditions.

Major Products Formed: The major products of these reactions are triazole-linked compounds, which are valuable in various applications, including bioconjugation and drug discovery.

Scientific Research Applications

(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside is widely used in scientific research due to its versatility in click chemistry reactions. Its applications include:

Chemistry: Used in the synthesis of complex glycoconjugates and glycoproteins.

Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems and the development of targeted therapies.

Industry: Applied in the creation of novel materials and polymers with specific functionalities.

Mechanism of Action

The compound exerts its effects through its azide group, which participates in click chemistry reactions. The mechanism involves the formation of a triazole ring when the azide group reacts with an alkyne group, either through CuAAC or SPAAC. This reaction is highly specific and efficient, making it a powerful tool in various applications.

Molecular Targets and Pathways Involved: The azide group targets alkyne groups in biomolecules, leading to the formation of stable triazole-linked products. This reaction is utilized in bioconjugation, where the compound is used to attach labels or drugs to specific biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogues with Different Sugar Moieties

Mannose Derivatives

- 2-Azidoethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS 140428-83-7): Structural Difference: Replaces galactose with mannose, altering the stereochemistry at the C2 hydroxyl (axial in mannose vs. equatorial in galactose). Functional Impact: Mannose derivatives exhibit distinct lectin-binding specificities (e.g., targeting macrophage mannose receptors) compared to galactose-based compounds . Synthesis: Prepared similarly via glycosylation of 2-azidoethanol with mannose pentaacetate, followed by selective deprotection .

Glucose Derivatives

- 2-Azidoethyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 139888-80-5): Structural Difference: Glucose replaces galactose, with equatorial hydroxyls at C2, C3, and C3. The β-anomeric configuration further differentiates reactivity. Functional Impact: Used in glycodendrimer synthesis and as a precursor for anticancer glycoconjugates, leveraging glucose’s metabolic relevance .

Lactose Derivatives

Analogues with Different Protecting Groups

- Non-Acetylated Derivatives: 2-Azidoethyl-β-D-galactopyranoside: Lacks acetyl groups, increasing hydrophilicity and reducing stability. Requires careful handling to prevent unwanted side reactions . Applications: Direct use in aqueous-phase click chemistry without deprotection steps .

- Benzyl-Protected Analogues: 2-Azidoethyl-2,3,6-tri-O-benzoyl-β-D-glucopyranoside: Benzoyl groups offer alternative stability but require harsher deprotection conditions (e.g., hydrogenolysis) .

Anomeric Configuration Variants

- β-D-Galactopyranoside vs. α-D-Galactopyranoside: β-Anomers (e.g., 2-Azidoethyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside): Exhibit distinct spatial orientations, affecting interactions with enzymes like glycosyltransferases. β-Anomers are more prevalent in natural glycans . α-Anomers: Preferred for synthetic flexibility in generating non-natural glycoconjugates .

Reactivity in Click Chemistry

- Azide Group Reactivity : All azidoethyl derivatives participate efficiently in CuAAC reactions. Acetylated versions show slower kinetics in aqueous media due to reduced solubility but higher stability in organic solvents .

- Deprotected Analogues: Faster reaction rates in water (e.g., 2-Azidoethyl-β-D-galactopyranoside) but prone to oxidation without stabilizers .

Data Tables

Table 1: Key Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Solubility (Organic/Aqueous) |

|---|---|---|---|---|

| α-D-Galactopyranoside (Target) | 140428-81-5 | C₁₆H₂₃N₃O₁₀ | 417.37 g/mol | High (DCM, THF)/Low |

| α-D-Mannopyranoside | 140428-83-7 | C₁₆H₂₃N₃O₁₀ | 417.37 g/mol | High (DCM)/Low |

| β-D-Glucopyranoside | 139888-80-5 | C₁₆H₂₃N₃O₁₀ | 417.37 g/mol | Moderate (EtOAc)/Very Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.